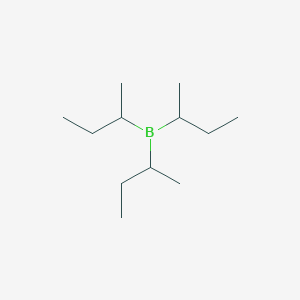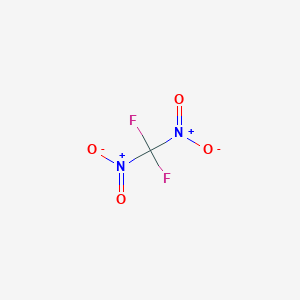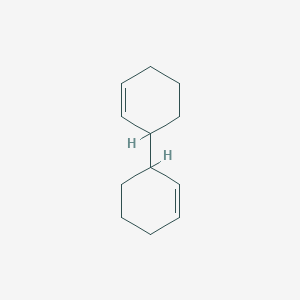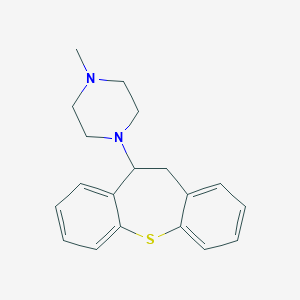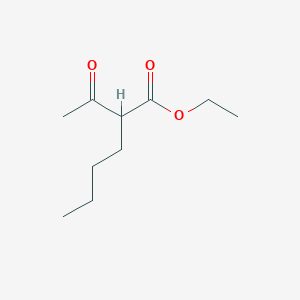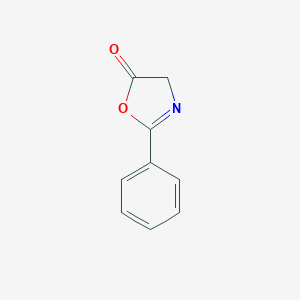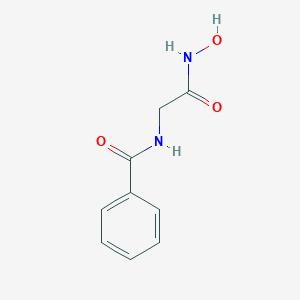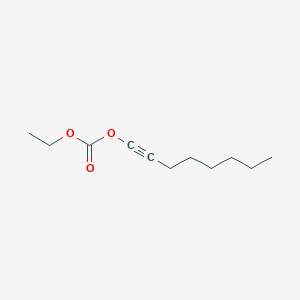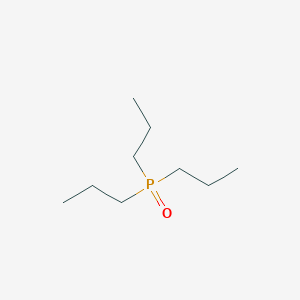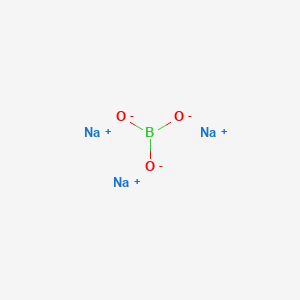
Boric acid, sodium salt
Vue d'ensemble
Description
Boric acid, sodium salt, also known as sodium borate, is a chemical compound that is widely used in various industries, including agriculture, cosmetics, and pharmaceuticals. This compound is a combination of boric acid and sodium hydroxide, which creates a white crystalline powder. Boric acid, sodium salt has several scientific research applications due to its unique properties and mechanisms of action.
Applications De Recherche Scientifique
1. Industrial Applications
Boric acid is utilized in various industries, including pharmaceuticals, glass, and ceramics. Its production often involves the addition of sulfuric acid to calcium–sodium borate, leading to crystallization upon cooling. The process generates by-products like sodium sulfate, which can be recovered and recycled, reducing waste and enhancing efficiency (Valdez et al., 2014).
2. Leather Preservation
Boric acid-based preservation systems have been explored as alternatives to sodium chloride for animal skin preservation. These systems, evaluated in various parameters like volatile nitrogen content and bacterial count, showed efficient preservation capabilities, offering a viable option for reducing pollution from traditional salt curing methods (Kanagaraj et al., 2005).
3. Heat Transfer Enhancement
In nuclear power plants, boric acid is used alongside tri-sodium phosphate (TSP) to control pH levels. Studies on the effects of these substances on critical heat flux (CHF) enhancement have shown significant improvements, suggesting potential applications in optimizing heat transfer processes (Lee et al., 2010).
4. Methane Hydrate Formation
Boric acid has been identified as an effective promoter for methane hydrate formation under static conditions. This discovery of its use in enhancing methane uptake kinetics opens up new avenues for energy storage and transportation (Zeng et al., 2020).
5. Analytical Chemistry Applications
Boric acid plays a role in analytical chemistry, such as in the spectrophotometric detection of o-dihydroxyl groups in flavonoid compounds. It specifically reacts with these groups, causing a shift in the absorption spectrum, which is useful for analytical purposes (Jurd, 1956).
6. Flame Retardant in Textiles
Propriétés
Numéro CAS |
1333-73-9 |
|---|---|
Nom du produit |
Boric acid, sodium salt |
Formule moléculaire |
BNa3O3 |
Poids moléculaire |
127.78 g/mol |
Nom IUPAC |
trisodium;borate |
InChI |
InChI=1S/BO3.3Na/c2-1(3)4;;;/q-3;3*+1 |
Clé InChI |
BSVBQGMMJUBVOD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
B([O-])([O-])[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
1333-73-9 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Boric acid, sodium salt |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


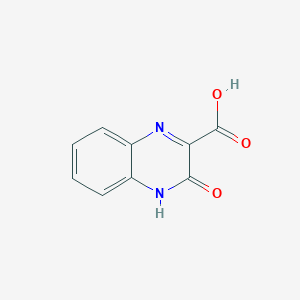
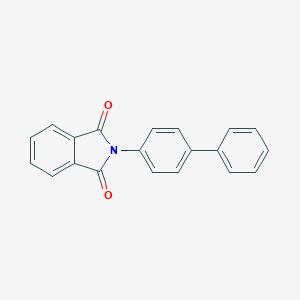
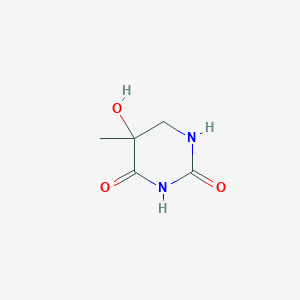
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
